molecular formula C18H18N2O2 B5777288 5-[(3,5-dimethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole

5-[(3,5-dimethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole

Cat. No. B5777288
M. Wt: 294.3 g/mol
InChI Key: HSXLLUIIFWGXLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(3,5-dimethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a derivative of oxadiazole and has been synthesized using various methods.

Mechanism of Action

The exact mechanism of action of 5-[(3,5-dimethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole is not yet fully understood. However, studies have suggested that this compound may act by inhibiting the activity of enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 5-[(3,5-dimethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole exhibits low toxicity towards normal cells and tissues. However, further studies are required to determine its long-term effects on the human body.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 5-[(3,5-dimethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole in lab experiments is its high selectivity and sensitivity towards metal ions. However, one of the limitations is its relatively low solubility in water, which may limit its application in certain experiments.

Future Directions

There are several future directions for the research on 5-[(3,5-dimethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole. One potential direction is the development of more efficient synthesis methods to increase the yield of this compound. Another potential direction is the exploration of its potential applications in other fields such as materials science and catalysis.
Conclusion:
In conclusion, 5-[(3,5-dimethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole is a promising compound that has potential applications in various fields. Its high selectivity and sensitivity towards metal ions make it a valuable tool for lab experiments. Further research is required to fully understand its mechanism of action and long-term effects on the human body.

Synthesis Methods

The synthesis of 5-[(3,5-dimethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole has been reported using various methods. One of the most common methods involves the reaction of 3-(3-methylphenyl)-5-(3,5-dimethylphenoxy)methyl-1,2,4-oxadiazole with acetic anhydride in the presence of a catalyst. Another method involves the reaction of 3-(3-methylphenyl)-5-(3,5-dimethylphenoxy)methyl-1,2,4-oxadiazole with thionyl chloride followed by the reaction with sodium azide.

Scientific Research Applications

5-[(3,5-dimethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields. One of the major areas of research is its application as a fluorescent probe for the detection of metal ions. This compound has been found to exhibit high selectivity and sensitivity towards various metal ions such as copper, zinc, and iron.
Another area of research is its potential application as an anti-cancer agent. Studies have shown that 5-[(3,5-dimethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole exhibits anti-proliferative activity against various cancer cell lines.

properties

IUPAC Name

5-[(3,5-dimethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-12-5-4-6-15(8-12)18-19-17(22-20-18)11-21-16-9-13(2)7-14(3)10-16/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSXLLUIIFWGXLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)COC3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(3,5-Dimethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole

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